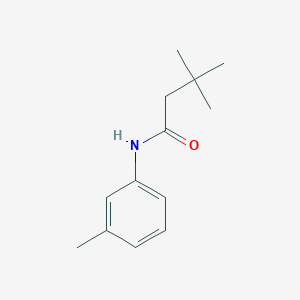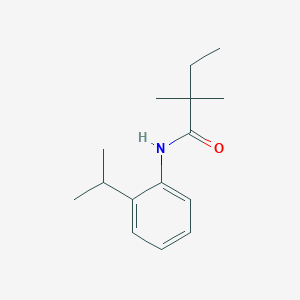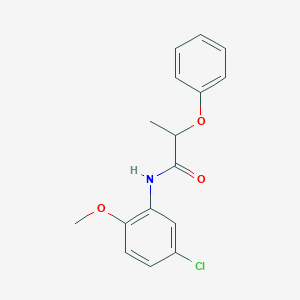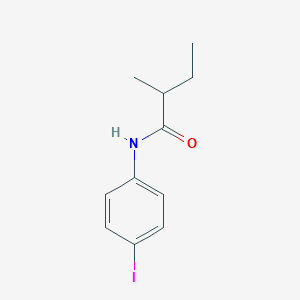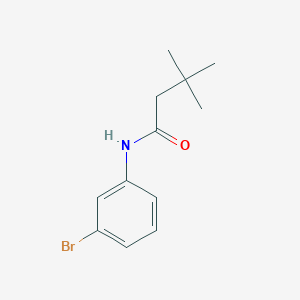![molecular formula C24H24O5S B411841 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one CAS No. 327063-50-3](/img/structure/B411841.png)
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a versatile compound that can be used for the synthesis of several other chemicals, making it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is not well understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, including proteases and kinases. This compound may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several advantages for lab experiments, including its versatility and ease of synthesis. This compound can be used as a precursor for the synthesis of several other chemicals, making it a valuable tool for researchers. However, this compound has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of this compound's potential as an anticancer and antiviral agent. Additionally, the development of new materials using this compound as a building block is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile compound that has several potential applications in scientific research. This compound can be synthesized using several methods and can be used as a precursor for the synthesis of several other chemicals. This compound has several biochemical and physiological effects and has been studied for its potential anticancer and antiviral properties. While this compound has some limitations, it remains a valuable tool for researchers. Ongoing research on this compound is focused on the development of new synthetic methods, investigation of its potential as an anticancer and antiviral agent, and the development of new materials using this compound as a building block.
Métodos De Síntesis
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be synthesized using several methods, including the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain this compound. Another method involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl hydrazide in the presence of a base, followed by oxidation with hydrogen peroxide to obtain this compound.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several potential applications in scientific research, including organic synthesis, medicinal chemistry, and material science. This compound can be used as a precursor for the synthesis of several other chemicals, including pharmaceuticals and agrochemicals. This compound has also been studied for its potential anticancer and antiviral properties.
Propiedades
IUPAC Name |
1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLADPIUTYFBBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)
![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)
